![molecular formula C9H16ClN B2994605 3-Methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride CAS No. 2361636-43-1](/img/structure/B2994605.png)

3-Methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

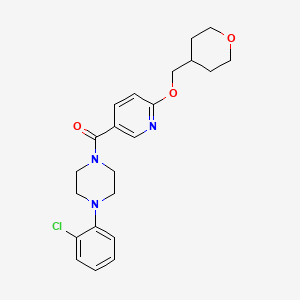

“3-Methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride” is a chemical compound with the IUPAC name 3-methylene-9-azabicyclo[3.3.1]nonane hydrochloride . It has a molecular weight of 173.69 . The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products .

Synthesis Analysis

The synthesis of 2-azabicyclo[3.3.1]nonanes has been a focus of synthetic studies of the macrocyclic diamine alkaloids, sarain A and madangamines . These alkaloids have a 2-azabicyclo[3.3.1]nonane that is fused with an N-heterocycle . Researchers have employed unique strategies to construct different structures with additional substituents and functional groups in the target molecule .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15N.ClH/c1-7-5-8-3-2-4-9(6-7)10-8;/h8-10H,1-6H2;1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The 2-[4-(trimethylsilyl)but-3-ynyl]piperidines, upon treatment with tributyltin hydride in the presence of azoisobutyronitrile in refluxing toluene, gave the 9-azabicyclo[3.3.1]nonanes in high yields .Physical And Chemical Properties Analysis

This compound has a molecular weight of 173.69 . It is a powder at room temperature .Scientific Research Applications

- Details : Researchers have explored its use in greener oxidation reactions under aerobic conditions, making it an attractive candidate for sustainable chemical transformations .

- Details : A novel one-pot tandem Mannich annulation process utilizes aromatic ketones, paraformaldehyde, and dimethylamine to directly produce this scaffold. Notably, this approach represents the first practical use of aromatic ketones for obtaining 3-azabicyclo[3.3.1]nonane derivatives .

Catalyst for Aerobic Oxidation of Alcohols

One-Pot Synthesis of 3-Azabicyclo[3.3.1]nonane Scaffold

Safety and Hazards

The compound has several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Future Directions

The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists . Many efficient strategies have been developed to access this ring system synthetically, but a radical approach remains unexplored . This suggests that future research could explore radical-based strategies for constructing an indole-fused azabicyclo[3.3.1]nonane structural framework .

Mechanism of Action

Target of Action

Similar compounds such as 9-azabicyclo[331]nonane derivatives have been reported to act as efficient catalysts in the oxidation of alcohols .

Mode of Action

It’s worth noting that 9-azabicyclo[331]nonane N-oxyl, a related compound, has been reported to efficiently catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds .

Biochemical Pathways

Related compounds have been shown to play a role in the oxidation of alcohols, which is a crucial step in various metabolic pathways .

Result of Action

Related compounds have been reported to catalyze the oxidation of alcohols, leading to the formation of corresponding carbonyl compounds .

Action Environment

It’s worth noting that the storage temperature for this compound is typically room temperature , suggesting that it may be stable under normal environmental conditions.

properties

IUPAC Name |

3-methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N.ClH/c1-7-5-8-3-2-4-9(6-7)10-8;/h8-10H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKAXZFXHXRYPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC2CCCC(C1)N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylidene-9-azabicyclo[3.3.1]nonane;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2994522.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetamide](/img/structure/B2994523.png)

![[1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2994534.png)

![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/no-structure.png)

![N-[2-(3-Pyridin-4-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2994540.png)

![4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B2994541.png)

![N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2994545.png)